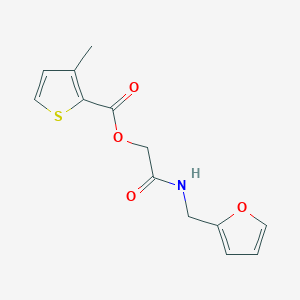

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

This compound is an ester derivative featuring a 3-methylthiophene-2-carboxylate moiety linked via an oxoethyl bridge to a furan-2-ylmethylamino group. Its synthesis likely involves coupling reactions between activated thiophene carboxylates and furanmethylamine derivatives, analogous to methods described in and .

Properties

IUPAC Name |

[2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9-4-6-19-12(9)13(16)18-8-11(15)14-7-10-3-2-5-17-10/h2-6H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSKGVJHFKMISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322866 | |

| Record name | [2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

387853-55-6 | |

| Record name | [2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, followed by cyclization with a thiophene derivative under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene and Furan Derivatives

a) Positional Isomerism in Thiophene Substituents

- Target Compound : 3-methylthiophene-2-carboxylate group.

- Analog: [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate () replaces the 3-methyl group with a 5-methyl substituent on the thiophene ring.

b) Furan vs. Phenoxy Backbones

- Analog: [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate () substitutes the thiophene carboxylate with a chlorinated phenoxyacetate group. The electron-withdrawing chlorine atoms increase polarity and may enhance binding to hydrophobic targets compared to the thiophene-based analog .

Functional Group Modifications

a) Amide vs. Hydrazide Linkages

- Analog : 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide () replaces the ester linkage with a hydrazide group. Hydrazides exhibit distinct reactivity (e.g., susceptibility to oxidation) and are often used in chelation or coordination chemistry, unlike the more hydrolytically stable amide in the target compound .

b) Aromatic vs. Aliphatic Substituents

- Analog: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () incorporates a 4-hydroxyphenyl group and a tetrahydrobenzo[b]thiophene core. The hydroxyl group introduces hydrogen-bonding capability, which could enhance solubility compared to the target compound’s furan-methyl group .

Table 1: Key Comparative Data

Stability and Reactivity:

- The ester group in the target compound is prone to hydrolysis under acidic/basic conditions, similar to the chlorosulfonyl intermediate in , which required immediate use .

Biological Activity

The compound 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and mechanisms of action based on recent research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a furan moiety, an amino group, and a thiophene ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing furan and thiophene rings exhibit a range of biological activities, including anticancer and antimicrobial effects. The specific activities of This compound have been evaluated in several studies.

Cytotoxicity

Cytotoxicity assays were performed on various cancer cell lines to assess the effectiveness of the compound. The results are summarized in Table 1:

The IC50 values indicate that the compound exhibits significant cytotoxicity against HeLa and HepG2 cells while showing low toxicity towards Vero cells, suggesting a selective anticancer activity.

Antibacterial Activity

The antibacterial properties were evaluated using standard methods against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are provided in Table 2:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 | |

| Escherichia coli | 300 | |

| Bacillus subtilis | 200 |

These results indicate that This compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following pathways:

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- Inhibition of Bacterial Growth : The presence of the furan and thiophene moieties may disrupt bacterial cell wall synthesis or function.

Case Studies

A notable study investigated the effects of This compound on tumor growth in xenograft models. The treatment resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.